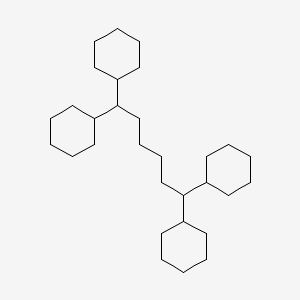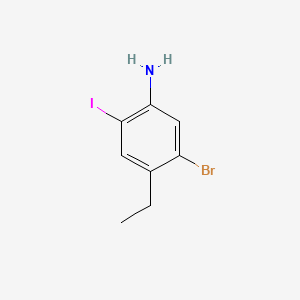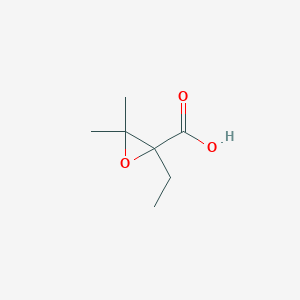
1-Isopropyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-1H-pyrrol-2(5H)-one is an organic compound belonging to the pyrrolone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-1H-pyrrol-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isopropylamine with a suitable diketone or ketoester, followed by cyclization to form the pyrrolone ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Isopropyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Introduction of different substituents at various positions on the pyrrolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrrolones, while reduction may produce pyrrolidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-1H-pyrrol-2(5H)-one depends on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrrol-2(5H)-one: Similar structure with a methyl group instead of an isopropyl group.
1-Ethyl-1H-pyrrol-2(5H)-one: Similar structure with an ethyl group instead of an isopropyl group.
1-Propyl-1H-pyrrol-2(5H)-one: Similar structure with a propyl group instead of an isopropyl group.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-propan-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)8-5-3-4-7(8)9/h3-4,6H,5H2,1-2H3 |
Clave InChI |
ICEWACHGGQESMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















